molecular formula C6H4BrClN2O B13930044 2-Amino-5-bromonicotinoyl chloride

2-Amino-5-bromonicotinoyl chloride

Cat. No.: B13930044
M. Wt: 235.46 g/mol
InChI Key: WPNOCYSVMZIQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromonicotinoyl chloride is an organic compound with the molecular formula C6H3BrClN2O It is a derivative of nicotinic acid, where the amino group is positioned at the 2nd carbon, the bromine atom at the 5th carbon, and the carbonyl chloride group at the 3rd carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromonicotinoyl chloride typically involves the bromination of 2-amino-nicotinic acid followed by chlorination. One common method includes:

    Bromination: 2-Amino-nicotinic acid is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.

    Chlorination: The resulting 2-Amino-5-bromonicotinic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into a carbonyl chloride group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and chlorination steps to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromonicotinoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.

    Hydrolysis: Performed under acidic or basic conditions depending on the desired product.

Major Products

    Substitution: Products include various substituted nicotinic acid derivatives.

    Coupling: Products are biaryl compounds.

    Hydrolysis: The major product is 2-Amino-5-bromonicotinic acid.

Scientific Research Applications

2-Amino-5-bromonicotinoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromonicotinoyl chloride in biological systems is not well-documented. its reactivity can be attributed to the presence of the carbonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful intermediate in the synthesis of various compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloronicotinoyl chloride
  • 2-Amino-5-fluoronicotinoyl chloride
  • 2-Amino-5-iodonicotinoyl chloride

Comparison

Compared to its halogenated analogs, 2-Amino-5-bromonicotinoyl chloride is unique due to the specific reactivity of the bromine atom, which can influence the compound’s behavior in substitution and coupling reactions. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall reactivity and the types of products formed.

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

2-amino-5-bromopyridine-3-carbonyl chloride

InChI

InChI=1S/C6H4BrClN2O/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H,(H2,9,10)

InChI Key

WPNOCYSVMZIQFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.